N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide
Description
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-8-6-12(10(3)18-8)9(2)14-19(15,16)7-11-4-5-17-13-11/h4-6,9,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIDDROCKJZLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)NS(=O)(=O)CC2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene and oxazole intermediates, followed by their coupling through a sulfonamide linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. The thiophene and oxazole rings can interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide: can be compared with other sulfonamide derivatives and heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
